Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone
CAS No.: 138322-14-2
Cat. No.: VC18408607
Molecular Formula: C26H18F6N2O4S
Molecular Weight: 568.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138322-14-2 |
|---|---|
| Molecular Formula | C26H18F6N2O4S |
| Molecular Weight | 568.5 g/mol |
| IUPAC Name | 4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]sulfonylphenoxy]-3-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C26H18F6N2O4S/c27-25(28,29)21-13-15(33)1-11-23(21)37-17-3-7-19(8-4-17)39(35,36)20-9-5-18(6-10-20)38-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2 |
| Standard InChI Key | PBCUJIJENFOTDR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)N)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone features a central sulfone group () bridged between two aromatic rings, each substituted with a 4-amino-2-(trifluoromethyl)phenoxy moiety. The trifluoromethyl () groups introduce electron-withdrawing effects, enhancing the compound’s stability and influencing its electronic properties. The molecular geometry is non-coplanar due to steric hindrance from the bulky trifluoromethyl substituents, which reduces crystallinity and improves solubility in organic solvents such as dimethylacetamide (DMAc) and tetrahydrofuran (THF) .
Table 1: Molecular Data of Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] Sulfone
| Property | Value/Description |
|---|---|
| CAS No. | 138322-14-2 |
| Molecular Formula | |
| Molecular Weight | 568.5 g/mol |
| IUPAC Name | 4-[4-[4-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl]sulfonylphenoxy]-3-(trifluoromethyl)aniline |
| Functional Groups | Sulfone, amine, trifluoromethyl, ether |
| XLogP3-AA | 6.2 (estimated) |
The presence of amine groups facilitates participation in polycondensation reactions, making the compound a valuable monomer for synthesizing polyimides and polyamides .
Synthesis and Reaction Mechanisms
The synthesis of Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone typically proceeds via a two-step nucleophilic aromatic substitution (SNAr) pathway.
Step 1: Formation of the Sulfone Bridge
4-Amino-2-(trifluoromethyl)phenol reacts with 4,4'-sulfonyldiphenol dichloride in the presence of a base such as potassium carbonate ():
This reaction is conducted in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at 80–120°C, yielding intermediates with >90% purity after recrystallization.
Step 2: Purification and Characterization
Crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized using NMR (), FT-IR, and mass spectrometry. Key spectral signatures include:
Table 2: Synthetic Conditions and Yields
| Parameter | Value |
|---|---|
| Reaction Temperature | 100°C |
| Reaction Time | 12–24 hours |
| Solvent | NMP |
| Yield | 75–85% |
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a 10% weight loss temperature () of 470°C in nitrogen and 450°C in air, outperforming non-fluorinated analogs like Bis[4-(4-aminophenoxy)phenyl] sulfone (BAPS, = 420°C) . The degradation onset () occurs at 320°C, attributed to the robust sulfone linkage and fluorine’s radical-scavenging effects .
Solubility and Processability
The compound exhibits excellent solubility in DMAc, DMF, and chloroform (>20 wt% at 25°C), enabling solution processing for thin-film fabrication . This contrasts with BAPS, which requires elevated temperatures for dissolution .
Table 3: Comparative Solubility Data
| Solvent | Solubility (g/100 mL) |
|---|---|
| DMAc | 22.5 |
| Chloroform | 18.7 |
| Acetone | 15.2 |
| THF | 12.8 |
Optical and Electronic Properties
The trifluoromethyl groups reduce the refractive index () to 1.58–1.61 and dielectric constant () to 2.7–3.1, making the compound suitable for optoelectronic applications .
Applications in Advanced Materials
High-Performance Polymers
Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone serves as a monomer for fluorinated polyimides and polyamides. Polymers derived from this compound exhibit glass transition temperatures () of 209–251°C, tensile strengths of 85–110 MPa, and elongation at break of 8–12% . These properties surpass those of BAPS-based polymers, which show values of 180–220°C .
Pharmaceutical Intermediates
The amine groups enable conjugation with bioactive molecules, facilitating applications in drug delivery systems. In vitro studies demonstrate enhanced bioavailability of trifluoromethyl-containing anticancer agents when linked to this sulfone scaffold.
Optoelectronics
Low dielectric constants and optical losses make the compound ideal for waveguides and insulating layers in microelectronics. Devices incorporating sulfone-based dielectrics show leakage currents below A/cm at 1 MV/cm .
Comparative Analysis with BAPS
Bis[4-(4-aminophenoxy)phenyl] sulfone (BAPS, CAS 13080-89-2) shares structural similarities but lacks trifluoromethyl groups. Key differences include:
Table 4: BAPS vs. Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] Sulfone
| Property | BAPS | Target Compound |
|---|---|---|
| Molecular Weight | 432.49 g/mol | 568.5 g/mol |
| (N) | 420°C | 470°C |
| Dielectric Constant | 3.2–3.5 | 2.7–3.1 |
| Solubility in DMAc | 12 g/100 mL | 22.5 g/100 mL |
Future Perspectives
Ongoing research focuses on optimizing synthetic routes for scalability and exploring nanocomposites for aerospace applications. Computational studies aim to predict novel derivatives with tailored properties, such as lower dielectric constants for 5G technologies .
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